

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one molecular structure

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Compound of Interest

Compound Name: 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

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An In-Depth Technical Guide to the Molecular Structure and Properties of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and the incorporation of a trifluoromethyl group often enhances metabolic stability and biological activity. This document elucidates the molecular structure, proposes a viable synthetic pathway, and explores the potential biological significance of this compound, drawing upon established principles of organic chemistry and data from analogous structures.

Introduction: The Significance of Trifluoromethylated Pyrimidones

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to numerous biological processes. Their versatile chemical nature has

made them a privileged scaffold in drug discovery, leading to the development of anticancer, antiviral, and antimicrobial agents. The introduction of a trifluoromethyl (-CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF₃ group can enhance metabolic stability, improve receptor binding affinity, and increase cell membrane permeability. Consequently, trifluoromethylated pyrimidones are a promising area of research for the development of novel therapeutics.

Molecular Structure Elucidation

The definitive molecular structure of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one** can be elucidated through a combination of spectroscopic techniques and crystallographic analysis. While specific experimental data for this exact compound is not readily available in the public domain, we can predict its structural features based on the analysis of closely related compounds.

Predicted Spectroscopic Profile

Based on analogous structures reported in the literature, the following spectroscopic characteristics are anticipated:

Spectroscopic Data	Predicted Observations
¹ H NMR	A singlet for the methoxy (-OCH ₃) protons, and a singlet for the pyrimidine ring proton. The exact chemical shifts would depend on the solvent used.
¹³ C NMR	Resonances corresponding to the methoxy carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the pyrimidine ring.
¹⁹ F NMR	A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
IR Spectroscopy	Characteristic absorption bands for C=O (keto group), C-O-C (methoxy group), C-F stretching, and aromatic C=N and C=C stretching vibrations.[1]
Mass Spectrometry	The molecular ion peak would confirm the compound's molecular weight of 194.12 g/mol .

Tautomerism

Pyrimidin-4(3H)-ones can exist in tautomeric forms: the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol). For 6-(trifluoromethyl)pyrimidin-4(3H)-one, the keto form is generally favored. The presence of the methoxy group at the 2-position is expected to further stabilize the keto tautomer.

Molecular Visualization

The anticipated molecular structure of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one** is depicted below.

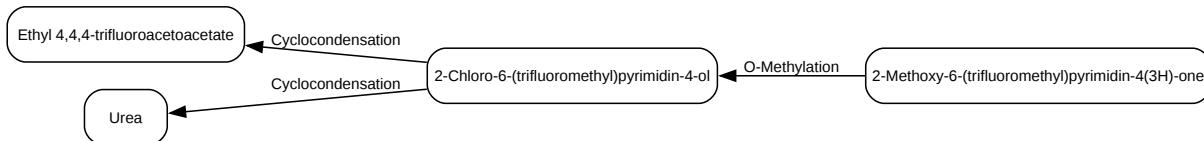
Caption: Molecular structure of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one**.

Synthetic Strategy

A plausible and efficient synthesis of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one** can be envisioned starting from commercially available precursors. The following protocol is a proposed methodology based on established synthetic transformations for similar heterocyclic systems.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a suitable precursor to form the pyrimidinone ring, followed by methylation.



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Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

- To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate.
- To this mixture, add formamidine acetate and reflux the reaction mixture for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
- The resulting precipitate, 4-Hydroxy-6-(trifluoromethyl)pyrimidine, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one**

- While there is no direct synthesis for this specific molecule in the provided results, a plausible route involves the chlorination of the corresponding 4-hydroxy-pyrimidine followed by methylation. A similar approach is often used for the synthesis of alkoxy-substituted pyrimidines.
- Alternatively, direct O-methylation of a suitable precursor could be explored.

Note: This proposed synthesis is based on established chemical reactions for similar compounds and would require experimental optimization.

Potential Biological Activity and Applications

Derivatives of pyrimidine are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.^{[1][2]} The presence of a trifluoromethyl group can further enhance these properties.

Anticancer Potential

Many pyrimidine-based compounds have demonstrated significant anticancer activity.^{[2][3][4]} They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases.^[5] The structural motifs present in **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one** are found in molecules investigated for their cytotoxic effects against various cancer cell lines.

Other Therapeutic Areas

Beyond oncology, pyrimidine derivatives have been explored for a multitude of therapeutic applications, including:

- Antiviral agents: As analogues of nucleobases, they can interfere with viral replication.
- Antibacterial and antifungal agents: They can inhibit essential metabolic pathways in microorganisms.^[6]
- Central Nervous System (CNS) activity: Some pyrimidine derivatives have shown potential as modulators of CNS targets.

The specific biological profile of **2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one** would need to be determined through in vitro and in vivo screening assays.

Conclusion

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. This guide has provided a theoretical framework for its molecular structure, a plausible synthetic route, and an overview of its potential biological activities based on the well-established properties of related trifluoromethylated pyrimidones. The insights presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

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